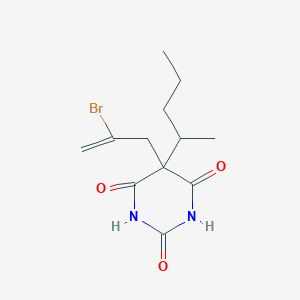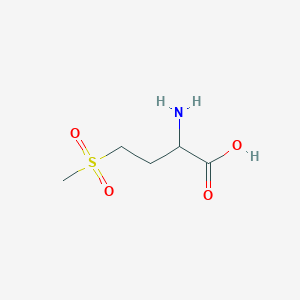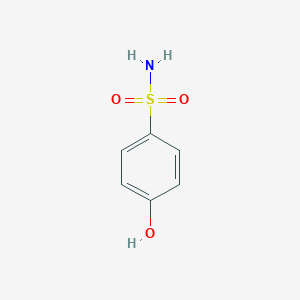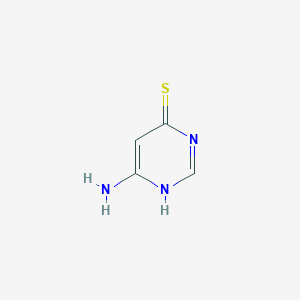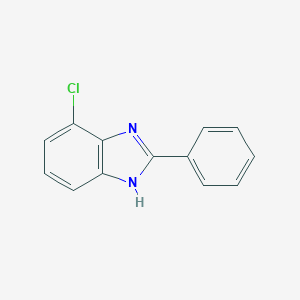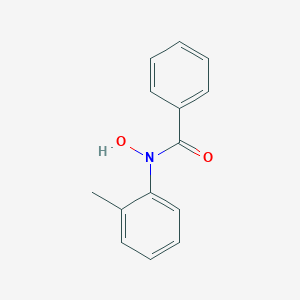
N-hydroxy-N-o-tolylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-N-o-tolylbenzamide (OTBHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 241.28 g/mol. OTBHA is a derivative of benzamide and contains a hydroxyl group and a tolyl group attached to the nitrogen atom.
Mécanisme D'action
N-hydroxy-N-o-tolylbenzamide exerts its biological activity through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MMPs are involved in the degradation of extracellular matrix proteins and their inhibition can prevent the invasion and metastasis of cancer cells.
Effets Biochimiques Et Physiologiques
N-hydroxy-N-o-tolylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of HIV, and reduce inflammation in animal models of inflammatory diseases. N-hydroxy-N-o-tolylbenzamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-hydroxy-N-o-tolylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a useful tool for studying biological processes. However, N-hydroxy-N-o-tolylbenzamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-hydroxy-N-o-tolylbenzamide. One area of interest is the development of N-hydroxy-N-o-tolylbenzamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the biological activity of N-hydroxy-N-o-tolylbenzamide, including its interactions with specific enzymes and signaling pathways. Finally, the potential therapeutic applications of N-hydroxy-N-o-tolylbenzamide in the treatment of various diseases, including cancer and neurodegenerative diseases, warrant further investigation.
Applications De Recherche Scientifique
N-hydroxy-N-o-tolylbenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-hydroxy-N-o-tolylbenzamide has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Propriétés
Numéro CAS |
1143-74-4 |
|---|---|
Nom du produit |
N-hydroxy-N-o-tolylbenzamide |
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-11-7-5-6-10-13(11)15(17)14(16)12-8-3-2-4-9-12/h2-10,17H,1H3 |
Clé InChI |
HOYKXCJVAUXQLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC=CC=C1N(C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

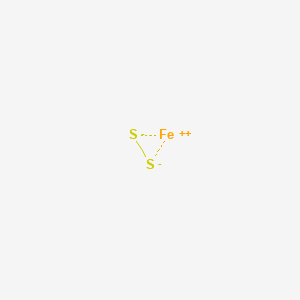
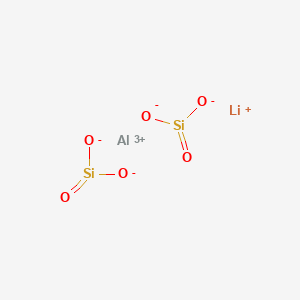
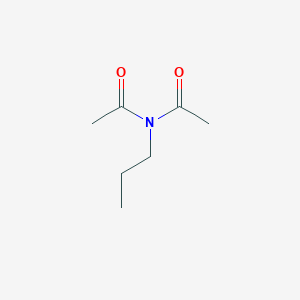
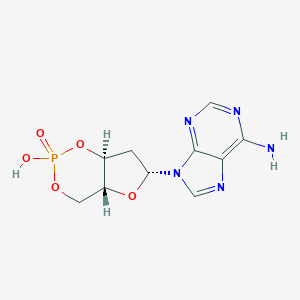
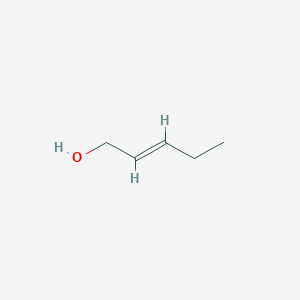

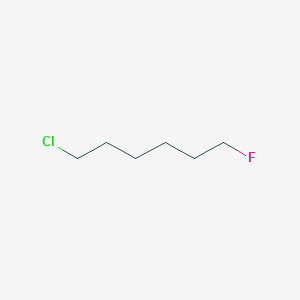
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
